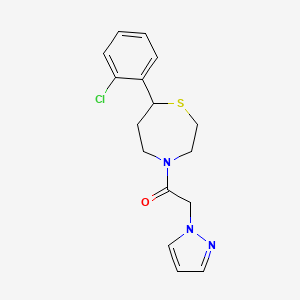

1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-(1H-pyrazol-1-yl)ethanone

Description

Properties

IUPAC Name |

1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-2-pyrazol-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClN3OS/c17-14-5-2-1-4-13(14)15-6-9-19(10-11-22-15)16(21)12-20-8-3-7-18-20/h1-5,7-8,15H,6,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOYZWALTEBACQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)CN3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-(1H-pyrazol-1-yl)ethanone typically involves multiple steps:

-

Formation of the Thiazepane Ring:

- Starting with a suitable precursor such as 2-chlorobenzylamine, the thiazepane ring can be formed through a cyclization reaction with a dithiol compound under basic conditions.

- Reaction conditions: The cyclization is often carried out in the presence of a base like sodium hydroxide or potassium carbonate, at elevated temperatures (80-120°C).

-

Attachment of the Pyrazole Moiety:

- The pyrazole ring can be introduced via a condensation reaction between a hydrazine derivative and an α,β-unsaturated carbonyl compound.

- Reaction conditions: This step typically requires acidic or basic catalysis and is performed at moderate temperatures (50-80°C).

-

Final Coupling:

- The final step involves coupling the thiazepane intermediate with the pyrazole derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

- Reaction conditions: This coupling reaction is usually carried out in an organic solvent like dichloromethane or DMF (dimethylformamide) at room temperature.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions: 1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-(1H-pyrazol-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The thiazepane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically performed in an organic solvent like dichloromethane at low temperatures (0-25°C).

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually carried out in solvents like ethanol or tetrahydrofuran at room temperature.

Substitution: Nucleophiles such as amines or thiols; reactions often require a base like sodium hydroxide and are performed in polar solvents like DMF or DMSO (dimethyl sulfoxide).

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antifungal, or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-(1H-pyrazol-1-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazepane ring and pyrazole moiety can engage in hydrogen bonding, hydrophobic interactions, and π-π stacking with biological macromolecules, influencing their function and leading to therapeutic effects.

Comparison with Similar Compounds

Key Observations:

Thiazepane vs.

Pyrazole Functionality: Both the target compound and benzofenap incorporate pyrazole-ethanone motifs, but benzofenap’s dichlorophenyl and methylphenyl groups confer herbicidal activity, whereas the thiazepane core in the target compound may favor CNS or anticancer applications due to improved membrane permeability .

Cytotoxicity : Pyrazole-containing oxime esters (e.g., compounds 5–12 in ) exhibit IC50 values in the low micromolar range against cancer cells. The target compound’s thiazepane group could modulate toxicity profiles by altering solubility or target selectivity.

Computational and Experimental Insights

Physicochemical Properties

- Lipophilicity (LogP): The 2-chlorophenyl group increases LogP (~3.5 estimated) compared to unsubstituted ethanones (LogP ~2.0 for 1-(2-Chlorophenyl)ethanone ). This may enhance blood-brain barrier penetration but reduce aqueous solubility.

Biological Activity

The compound 1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-(1H-pyrazol-1-yl)ethanone is a synthetic organic molecule that presents significant interest in medicinal chemistry due to its unique structural features, including a thiazepane ring and a pyrazole moiety. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 335.83 g/mol. The structure can be represented as follows:

Key Features

- Thiazepane Ring : This cyclic structure may confer unique biological properties.

- Chlorophenyl Group : The presence of chlorine can enhance lipophilicity and influence receptor interactions.

- Pyrazole Moiety : Known for various biological activities, including anti-inflammatory and analgesic effects.

The biological activity of 1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-(1H-pyrazol-1-yl)ethanone is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation : It may interact with various receptors, modulating signaling pathways crucial for cellular responses.

Pharmacological Effects

Recent studies have highlighted several pharmacological effects associated with this compound:

- Anticancer Activity : Preliminary research indicates that it exhibits cytotoxic effects against various cancer cell lines, including breast (MCF7) and glioma (C6) cells. The IC50 values suggest significant potency compared to standard chemotherapeutics.

- Anti-inflammatory Properties : The pyrazole moiety is known for its anti-inflammatory effects, which may be beneficial in treating conditions like arthritis.

- Neuroprotective Effects : Some studies suggest potential neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases.

Study on Anticancer Activity

In a recent study evaluating the cytotoxic effects of various derivatives of pyrazole compounds, 1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-(1H-pyrazol-1-yl)ethanone demonstrated significant activity against cancer cell lines:

- Methodology : Cell viability was assessed using MTT assays across multiple concentrations.

- Findings : The compound induced apoptosis in C6 glioma cells, with flow cytometry revealing cell cycle arrest predominantly in the G0/G1 phase .

Structure-Activity Relationship (SAR)

The biological activity can be further understood through SAR analysis. Compounds with similar structural features often exhibit comparable pharmacological effects. The presence of both thiazepane and pyrazole rings is believed to enhance the overall bioactivity by facilitating better interaction with biological targets .

Q & A

Q. What synthetic routes are optimal for preparing this compound, and what reaction conditions are critical?

Methodological Answer: The synthesis of pyrazole-thiazepane hybrids typically involves condensation reactions. For example:

- Step 1: React a 2-chlorophenyl-substituted thiazepane precursor with a pyrazole-containing ethanone derivative under basic conditions (e.g., NaH or K₂CO₃) in anhydrous DMF or THF at 60–80°C for 12–24 hours .

- Step 2: Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using HPLC (>98%) and ¹H/¹³C NMR .

- Critical Conditions: Moisture-sensitive steps require inert atmospheres (N₂/Ar). Reaction yields improve with slow addition of acyl chlorides or ketone intermediates .

Q. What spectroscopic and crystallographic methods are essential for structural confirmation?

Methodological Answer:

- Spectroscopy:

- Crystallography:

Example Crystallographic Parameters (from analogous compounds):

| Parameter | Value (Analog) | Reference |

|---|---|---|

| Space Group | P21/c | |

| Unit Cell (Å) | a=6.0686, b=18.6887, c=14.9734 | |

| R-factor | <0.05 |

Advanced Research Questions

Q. How can computational tools predict electronic properties and biological interactions?

Methodological Answer:

- Wavefunction Analysis (Multiwfn):

- Calculate electrostatic potential (ESP) maps to identify nucleophilic/electrophilic sites. Use the "gradient isosurface" function to visualize electron localization (ELF) near the thiazepane nitrogen .

- Docking Studies: Optimize the ligand structure with DFT (B3LYP/6-31G*) and dock into target proteins (e.g., GABA receptors) using AutoDock Vina. Validate binding poses with MD simulations .

Key Computational Parameters:

| Software/Tool | Functionality | Reference |

|---|---|---|

| Multiwfn | ESP/ELF analysis | |

| Gaussian 09 | DFT optimization | – |

| AutoDock Vina | Docking score (ΔG) |

Q. How to resolve contradictions in cytotoxicity data across cell lines?

Methodological Answer:

- Experimental Design:

- Data Analysis:

- Apply ANOVA/Tukey’s test for significance. Address outliers by repeating assays with fresh compound batches (confirmed via HPLC).

Example Cytotoxicity Data (Analog):

| Cell Line | IC₅₀ (μM) | Reference |

|---|---|---|

| Mouse Fibroblast (NIH/3T3) | 12.3 ± 1.2 | |

| Human Neuroblastoma (SH-SY5Y) | 8.9 ± 0.8 |

Q. What strategies mitigate challenges in refining high-resolution crystallographic data?

Methodological Answer:

- Data Collection: Optimize crystal mounting (loop vs. capillary) to minimize decay. For high-resolution data (<1.0 Å), use SHELXL’s AFIX constraints for H-atoms and ISOR for anisotropic displacement .

- Validation: Check R₁/R₂ gaps with the I/σ(I) > 2 cutoff. Resolve disorder with PART/SUMP instructions. Cross-validate using PLATON’s ADDSYM .

Q. How to design SAR studies for thiazepane-pyrazole hybrids?

Methodological Answer:

- Structural Modifications:

- Biological Testing:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.